An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, a synthetic purine derivative with potential applications in medicinal chemistry. This document details the synthesis, spectroscopic characterization, and analytical methodologies required for the unambiguous identification and verification of this compound.
Introduction
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (C₁₀H₁₁ClN₄O) is a heterocyclic compound featuring a purine core substituted with a chlorine atom at the 6-position and a tetrahydropyran (THP) group at the 9-position.[1] The THP group is often employed as a protecting group for the N9 position of purines during chemical synthesis. As a derivative of purine, a fundamental component of nucleic acids, this class of molecules is of significant interest in the development of novel therapeutic agents, including antiviral and anticancer drugs. The chlorine atom at the 6-position serves as a versatile synthetic handle for further functionalization, allowing for the creation of a diverse library of purine analogs.
Physical and Chemical Properties [1]
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClN₄O |
| Molecular Weight | 238.68 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 7306-68-5 |
Synthesis
The synthesis of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is typically achieved through the reaction of 6-chloropurine with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.
Caption: Synthetic pathway for 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.
Experimental Protocol: Synthesis
Materials:
-
6-Chloropurine
-
3,4-Dihydro-2H-pyran
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 6-chloropurine (1.0 eq) in anhydrous DCM, add p-toluenesulfonic acid monohydrate (0.1 eq).
-
To this stirred suspension, add 3,4-dihydro-2H-pyran (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine as a solid.
Structure Elucidation
The structure of the synthesized compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Analytical workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | H-2 |
| ~8.1 | s | 1H | H-8 |
| ~5.8 | dd | 1H | H-2' (anomeric) |
| ~4.2 | m | 1H | H-6'eq |
| ~3.8 | m | 1H | H-6'ax |
| ~2.2-1.6 | m | 6H | H-3', H-4', H-5' |
Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-2 |
| ~151 | C-4 |
| ~151 | C-6 |
| ~144 | C-8 |
| ~132 | C-5 |
| ~82 | C-2' |
| ~69 | C-6' |
| ~31 | C-3' |
| ~25 | C-5' |
| ~23 | C-4' |
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
(Optional) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 238/240 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
| 154/156 | [M - C₅H₈O]⁺, Loss of the tetrahydropyran group |
| 85 | [C₅H₉O]⁺, Tetrahydropyranyl cation |
Instrumentation:
-
Mass Spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1600-1450 | C=C and C=N stretching (purine ring) |
| ~1200-1000 | C-O stretching (ether in THP ring) |
| ~800-700 | C-Cl stretching |
Instrumentation:
-
FTIR Spectrometer
Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory if available.
Data Acquisition:
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Biological Context and Potential Applications
As a purine analog, 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a precursor for the synthesis of various biologically active molecules. The 6-chloro position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. This makes it a valuable intermediate in the development of compounds that can interact with biological targets such as enzymes and receptors involved in cellular signaling pathways.
While specific signaling pathways for the title compound are not well-documented, its structural similarity to other purine analogs suggests potential interactions with pathways involved in:
-
Nucleic Acid Metabolism: Purine analogs can act as antimetabolites, interfering with the synthesis of DNA and RNA, which is a key mechanism for many anticancer and antiviral drugs.
-
Kinase Inhibition: Many purine derivatives are known to be inhibitors of various protein kinases, which are critical regulators of cellular processes.
Further research is required to explore the specific biological activities and potential therapeutic applications of derivatives synthesized from this versatile building block.
Conclusion
The structural elucidation of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a systematic process involving chemical synthesis followed by a comprehensive analysis using modern spectroscopic techniques. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to confidently synthesize and characterize this important synthetic intermediate, paving the way for the discovery of novel purine-based therapeutic agents.
